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Introduction
The quest for efficient and cost-effective electrocatalysts is paramount for advancing

sustainable energy technologies such as water splitting for hydrogen production. Among the

promising candidates, bimetallic nickel-vanadium (NiV) based materials have emerged as

highly active and stable catalysts for both the oxygen evolution reaction (OER) and the

hydrogen evolution reaction (HER). The synergistic interplay between nickel and vanadium

endows these materials with unique electronic properties and optimized binding energies for

reaction intermediates, leading to enhanced catalytic performance. This in-depth technical

guide delves into the core mechanisms of NiV electrocatalysis, providing a comprehensive

overview of their synthesis, characterization, and the fundamental principles governing their

activity.

The Synergistic Role of Nickel and Vanadium
The enhanced electrocatalytic activity of NiV-based materials stems from a strong synergistic

effect between the two metals. Vanadium plays a crucial role in modulating the electronic

structure of the nickel active sites. Theoretical and experimental studies have shown that the

incorporation of vanadium can:
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Optimize Adsorption Energies: Vanadium can tune the d-band center of the nickel atoms,

leading to more optimal adsorption energies for key reaction intermediates in both OER (OH,
*O, *OOH) and HER (H). This facilitates the elementary reaction steps and lowers the overall

overpotential required to drive the reactions.

Enhance Electrical Conductivity: The presence of vanadium can improve the electrical

conductivity of the catalyst, which is crucial for efficient charge transfer during the

electrocatalytic process.[1]

Stabilize High-Valent Active Species: In the context of OER, vanadium helps to stabilize the

high-valent Ni(III) and Ni(IV) species (e.g., in the form of NiOOH), which are believed to be

the true active sites for water oxidation.[2]

Facilitate Water Dissociation: In alkaline HER, the initial water dissociation step (Volmer

step) is often rate-limiting. The presence of vanadium can create more favorable sites for

water adsorption and dissociation, thereby accelerating the overall HER kinetics.[3]

Synthesis of Nickel-Vanadium Electrocatalysts
Several methods have been developed for the synthesis of NiV-based electrocatalysts, each

offering distinct advantages in controlling the material's morphology, composition, and

crystallinity.

Hydrothermal Synthesis of NiV-Layered Double
Hydroxides (LDH)
Hydrothermal synthesis is a widely used method for preparing crystalline NiV-LDH nanosheets.

This bottom-up approach allows for good control over the material's composition and

morphology.

Experimental Protocol:

Precursor Solution Preparation: In a typical synthesis, nickel chloride (NiCl₂) and vanadium

chloride (VCl₃) are dissolved in deionized (DI) water in a specific molar ratio (e.g., 3:1 Ni:V).

Urea is added to the solution as a precipitating agent that slowly decomposes upon heating

to provide a homogeneous supply of hydroxide ions.[2]
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Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel

autoclave and heated to a specific temperature (e.g., 120°C) for a set duration (e.g., 12

hours).[2] During this process, the metal ions co-precipitate to form the layered double

hydroxide structure.

Product Collection and Washing: After the autoclave cools down to room temperature, the

resulting precipitate is collected by centrifugation. The product is then washed multiple times

with DI water and ethanol to remove any unreacted precursors and byproducts.

Drying: The final NiV-LDH powder is dried in a vacuum oven at a moderate temperature

(e.g., 60°C) overnight.

Hydrothermal Synthesis

Prepare Precursor Solution
(NiCl₂, VCl₃, Urea in DI water)
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Collect & Wash Precipitate
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Dry Product
(Vacuum oven, 60°C)

Click to download full resolution via product page

Fig. 1: Experimental workflow for the hydrothermal synthesis of NiV-LDH.

Electrochemical Deposition of NiV Alloys
Electrochemical deposition is a versatile technique for growing NiV alloy films directly onto

conductive substrates. This method offers precise control over the film thickness and

composition by tuning the electrochemical parameters.

Experimental Protocol:

Electrolyte Preparation: An aqueous electrolyte bath is prepared containing salts of nickel

and vanadium, such as nickel sulfate (NiSO₄) and vanadyl sulfate (VOSO₄). A complexing

agent, like sodium citrate, is often added to the solution to bring the reduction potentials of

Ni²⁺ and VO²⁺ closer, enabling their co-deposition. The pH of the electrolyte is adjusted to a

specific value (e.g., using sulfuric acid or sodium hydroxide).
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Electrochemical Cell Setup: A standard three-electrode electrochemical cell is used, with the

desired conductive material as the working electrode, a platinum wire or mesh as the counter

electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).

Deposition Process: The deposition is carried out under either potentiostatic (constant

potential) or galvanostatic (constant current) control. The applied potential or current density

is a critical parameter that influences the composition and morphology of the deposited alloy

film. The deposition is run for a specific duration to achieve the desired film thickness.

Post-Treatment: After deposition, the electrode is rinsed thoroughly with DI water and dried.

In some cases, a subsequent annealing step under an inert atmosphere may be performed

to improve the crystallinity and stability of the alloy.

Electrocatalytic Performance and Data
The performance of NiV-based electrocatalysts is typically evaluated based on several key

metrics obtained from electrochemical measurements.

Oxygen Evolution Reaction (OER) Performance
The OER is the anodic half-reaction in water splitting (2H₂O → O₂ + 4H⁺ + 4e⁻ in acidic media,

or 4OH⁻ → O₂ + 2H₂O + 4e⁻ in alkaline media). Key performance indicators for OER catalysts

include:

Overpotential (η): The additional potential beyond the thermodynamic equilibrium potential

(1.23 V vs. RHE) required to achieve a certain current density (e.g., 10 mA/cm²). A lower

overpotential indicates a more efficient catalyst.

Tafel Slope: A measure of how much the overpotential needs to increase to achieve a tenfold

increase in current density. A smaller Tafel slope generally suggests more favorable reaction

kinetics.

Table 1: OER Performance of NiV-based Electrocatalysts and Benchmarks in Alkaline Media
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Catalyst
Overpotential @ 10
mA/cm² (mV)

Tafel Slope
(mV/dec)

Reference

NiV-LDH ~270 ~50 [1]

Ni₀.₇₅V₀.₂₅-LDH 200 48.3 [4]

Ir-doped NiV-LDH 203 55.3 [5]

NiFe-LDH ~220-300 ~40-60 [6]

RuO₂ ~300-350 ~60-80 [7]

Hydrogen Evolution Reaction (HER) Performance
The HER is the cathodic half-reaction in water splitting (2H⁺ + 2e⁻ → H₂ in acidic media, or

2H₂O + 2e⁻ → H₂ + 2OH⁻ in alkaline media). The performance of HER catalysts is also

evaluated by overpotential and Tafel slope.

Table 2: HER Performance of NiV-based Electrocatalysts and Benchmarks in Alkaline Media

Catalyst
Overpotential @ 10
mA/cm² (mV)

Tafel Slope
(mV/dec)

Reference

Ni-V₂O₃/NF 25 58 [3]

V-Ni₂P 93 - [2]

Ir-doped NiV-LDH 42 35.9 [5]

Pt/C <50 ~30 [3]

Mechanistic Insights from Advanced
Characterization and a Theoretical Approach
A deeper understanding of the fundamental mechanisms of NiV electrocatalysis is gained

through a combination of advanced in-situ/operando characterization techniques and

theoretical calculations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5836735/
https://scispace.com/pdf/catalysis-by-design-development-of-a-bifunctional-water-ot7j258i7g.pdf
https://www.mdpi.com/2073-4344/13/1/198
https://pmc.ncbi.nlm.nih.gov/articles/PMC12308914/
https://www.researchgate.net/publication/348303923_Electrocatalytic_oxygen_evolution_surpassing_benchmark_RuO2_using_stable_noble_metal_free_vanadium_doped_hematite_co-modified_by_NiFe_Layered_Double_Hydroxide
https://www.youtube.com/watch?v=YL260-A5r2U
https://www.researchgate.net/publication/280151547_Electrodeposition_and_Electrocatalytic_Study_of_Ni-W_Alloy_Coating
https://www.mdpi.com/2073-4344/13/1/198
https://www.youtube.com/watch?v=YL260-A5r2U
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15484145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In-situ and Operando Spectroscopy
X-ray Absorption Spectroscopy (XAS): In-situ and operando XAS are powerful tools for

probing the electronic structure and local coordination environment of the Ni and V centers

under reaction conditions. These studies have confirmed that during the OER, the Ni centers

in NiV-LDH undergo oxidation to higher valence states (Ni³⁺/Ni⁴⁺), which are the catalytically

active species.[8]

Raman Spectroscopy: In-situ Raman spectroscopy can provide vibrational information about

the catalyst surface, allowing for the identification of key intermediates and structural

transformations. For Ni-based OER catalysts, Raman spectroscopy can track the conversion

of Ni(OH)₂ to NiOOH during the catalytic process.[9]

Density Functional Theory (DFT) Calculations
DFT calculations provide theoretical insights into the reaction mechanisms at the atomic level.

For NiV-based catalysts, DFT studies have been instrumental in:

Mapping Reaction Pathways: By calculating the free energy of adsorption for various

intermediates, DFT can be used to map out the most favorable reaction pathways for both

OER and HER.[3]

Identifying Active Sites: DFT can help to identify the specific atomic sites (e.g., Ni, V, or a

combination) that are most active for different elementary steps of the reaction.

Understanding Synergistic Effects: DFT calculations can elucidate how the presence of

vanadium modifies the electronic properties of the nickel sites, leading to the observed

synergistic enhancement in catalytic activity.

Adsorbate Evolution Mechanism (AEM) for OER on NiV Site

* + OH⁻ *OH + e⁻OH⁻ adsorption *O + H₂O + e⁻Deprotonation *OOH + e⁻Nucleophilic attack by OH⁻ * + O₂ + H₂O + e⁻O₂ evolution
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Fig. 2: A simplified representation of the OER pathway on a catalytic site.

Experimental Protocols for Electrochemical
Characterization
Rigorous and standardized electrochemical characterization is essential for accurately

evaluating and comparing the performance of electrocatalysts.

Rotating Disk Electrode (RDE) Voltammetry for
OER/HER Activity
RDE is a standard technique for measuring the intrinsic activity of an electrocatalyst while

minimizing mass transport limitations.

Protocol:

Working Electrode Preparation: A catalyst ink is prepared by dispersing a known amount of

the catalyst powder in a solvent mixture (e.g., water, isopropanol, and Nafion solution)

through ultrasonication. A specific volume of the ink is then drop-casted onto a polished

glassy carbon electrode and dried to form a thin film.

Electrochemical Measurement: The RDE working electrode is immersed in an electrolyte-

filled three-electrode cell. For OER, the electrolyte is typically a 1.0 M KOH solution

saturated with O₂. For HER, it is saturated with N₂ or Ar. Linear sweep voltammetry (LSV) is

performed at a slow scan rate (e.g., 5 mV/s) while the electrode is rotated at a constant

speed (e.g., 1600 rpm). The obtained current is normalized to the geometric area of the

electrode to give the current density.

iR Correction: The measured potential is corrected for the uncompensated solution

resistance (iR drop) to obtain the true potential at the electrode-electrolyte interface. The

resistance is typically measured using electrochemical impedance spectroscopy (EIS).

Tafel Analysis: The Tafel plot is constructed by plotting the overpotential (η) versus the

logarithm of the current density (log|j|). The Tafel slope is determined from the linear region

of this plot.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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